molecular formula C20H22N2O6 B554495 Z-D-Nle-ONp CAS No. 31062-20-1

Z-D-Nle-ONp

Cat. No.: B554495
CAS No.: 31062-20-1
M. Wt: 386.4 g/mol
InChI Key: UFQPOFZGPUCSGU-GOSISDBHSA-N
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Description

Z-D-Nle-ONp: Z-D-norleucine 4-nitrophenyl ester , is a synthetic compound used primarily in peptide synthesis. It is characterized by its high purity and stability, making it a valuable reagent in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Nle-ONp typically involves the esterification of Z-D-norleucine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the activation of the carboxyl group of Z-D-norleucine, followed by its reaction with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .

Scientific Research Applications

Chemistry: Z-D-Nle-ONp is widely used in peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides .

Biology: In biological research, this compound is used to study enzyme kinetics and mechanisms. It serves as a substrate for various proteases, allowing researchers to investigate enzyme activity and specificity .

Medicine: this compound is used in the development of peptide-based drugs. Its role in peptide synthesis facilitates the production of therapeutic peptides with high purity and efficacy .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and high purity make it a valuable reagent in the manufacturing process .

Mechanism of Action

The mechanism of action of Z-D-Nle-ONp involves its role as a substrate in peptide synthesis. The nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds. This process is catalyzed by coupling agents such as DCC or DIC, which activate the carboxyl group of Z-D-norleucine, allowing it to react with the amino group of another amino acid .

Comparison with Similar Compounds

  • Z-D-leucine 4-nitrophenyl ester
  • Z-D-isoleucine 4-nitrophenyl ester
  • Z-D-valine 4-nitrophenyl ester

Comparison: Z-D-Nle-ONp is unique due to its specific structure and properties. Compared to similar compounds, it offers higher stability and purity, making it a preferred choice in peptide synthesis. Its unique ester group allows for efficient coupling reactions, resulting in high yields of the desired peptides .

Properties

IUPAC Name

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQPOFZGPUCSGU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426789
Record name Z-D-Nle-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31062-20-1
Record name Z-D-Nle-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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